Cas no 851403-69-5 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide)
L'N-2-(5,8-dimetossi-2-osso-1,2-diidrochinolin-3-il)etil-3-fenilpropanammide è un composto chimico strutturalmente complesso che combina un nucleo diidrochinolinico con un gruppo fenilpropanoilico. La presenza dei gruppi metossilici in posizione 5 e 8 conferisce stabilità elettronica al sistema aromatico, mentre la struttura diidrochinolin-2-one contribuisce alla sua potenziale attività farmacologica. Il legame ammidico con la catena fenilpropanoica può influenzarne la biodisponibilità e la selettività molecolare. Questo composto mostra interessanti proprietà stereochimiche grazie alla conformazione rigida dell'anello diidrochinolinico e alla flessibilità della catena laterale. La sua architettura molecolare lo rende un promettente scaffold per applicazioni in farmacologia, in particolare come potenziale modulatore di target proteici specifici.

851403-69-5 structure
Nome del prodotto:N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide
- N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide
- SR-01000105115-1
- 851403-69-5
- AB00669329-01
- AKOS024586985
- SR-01000105115
- F0611-0257
-
- Inchi: 1S/C22H24N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,23,25)(H,24,26)
- Chiave InChI: DVZBRDFKMNGCMX-UHFFFAOYSA-N
- Sorrisi: O(C)C1=CC=C(C2=C1C=C(C(N2)=O)CCNC(CCC1C=CC=CC=1)=O)OC
Proprietà calcolate
- Massa esatta: 380.17360725g/mol
- Massa monoisotopica: 380.17360725g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 571
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.7Ų
- XLogP3: 2.8
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0257-4mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-10μmol |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-25mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-30mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-15mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-3mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-10mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-2mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-20μmol |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0257-50mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylpropanamide |
851403-69-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide Letteratura correlata
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
851403-69-5 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-phenylpropanamide) Prodotti correlati
- 859791-42-7(4-Methyl-1H-1,2,3-triazole hydrochloride)
- 2386155-15-1(1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid)
- 941979-02-8(methyl 3-(4-fluoro-2-methylphenyl)sulfamoylthiophene-2-carboxylate)
- 866138-36-5(methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate)
- 1443354-31-1(2-(3,5-dimethyl-4-propoxyphenyl)ethanol)
- 1805366-42-0(2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine)
- 1226449-08-6(N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine)
- 98546-01-1(1H-Benzotriazole, 1-(2-chloroethyl)-)
- 894060-43-6(2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide)
- 1421485-21-3(2-(piperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
